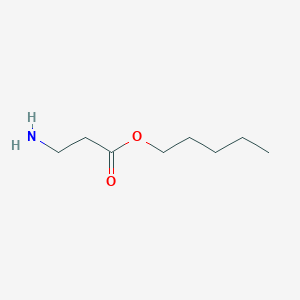
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide
描述
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a chlorinated pyridazine ring and a carboxylic acid amide group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated pyridazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives .
科学研究应用
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds include other chlorinated pyridazine derivatives and carboxylic acid amides. Examples include:
- 6-CHLOROPYRIDAZINE-3-CARBOXYLIC Acid
- 2-CYCLOPROPYL-2-HYDROXYETHYL)AMIDE
Uniqueness
What sets 6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H12ClN3O2 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC 名称 |
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-4-3-7(13-14-9)10(16)12-5-8(15)6-1-2-6/h3-4,6,8,15H,1-2,5H2,(H,12,16) |
InChI 键 |
LHISOGUWFQLNLI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(CNC(=O)C2=NN=C(C=C2)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[R]-2-(6-Methoxyquinolin-4-yl)oxirane](/img/structure/B8340189.png)







